molecular formula C12H12N2O B13873926 N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine

N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B13873926
M. Wt: 200.24 g/mol
InChI Key: RWFYXWTXRYJCQA-UHFFFAOYSA-N
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Description

N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine is a compound that features a benzofuran ring fused with a pyrrolidine ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has attracted attention in various fields of scientific research.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C12H12N2O/c1-2-12(13-6-1)14-10-3-4-11-9(8-10)5-7-15-11/h3-5,7-8H,1-2,6H2,(H,13,14)

InChI Key

RWFYXWTXRYJCQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=CC3=C(C=C2)OC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the construction of the benzofuran ring followed by the formation of the pyrrolidine ring. One common method includes the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions. The pyrrolidine ring can be introduced through a series of cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic processes to ensure high efficiency and yield. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the large-scale synthesis of benzofuran compounds . These methods are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used with catalysts like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine exerts its effects involves interaction with various molecular targets. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. For instance, some benzofuran derivatives have been shown to inhibit the activity of certain kinases, leading to anti-tumor effects . The pyrrolidine ring can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzofuran-5-yl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its combined benzofuran and pyrrolidine structure, which imparts distinct biological activities and enhances its potential as a therapeutic agent.

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